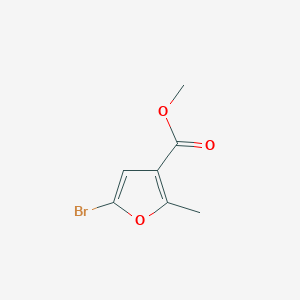

Methyl 5-bromo-2-methylfuran-3-carboxylate

Description

Significance of Methyl 5-bromo-2-methylfuran-3-carboxylate in Heterocyclic Chemistry Research

This compound is a polysubstituted furan (B31954) derivative that serves as a valuable intermediate in organic synthesis. Its significance lies in the unique arrangement of its functional groups: a bromine atom at the 5-position, a methyl group at the 2-position, and a methyl carboxylate group at the 3-position of the furan ring. This specific substitution pattern makes it a versatile scaffold for the introduction of molecular diversity.

The bromine atom, in particular, is a key feature, providing a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netnih.govnih.gov This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of more complex molecules. The ester and methyl groups also offer sites for further chemical modification, making this compound a useful starting material for creating libraries of novel compounds for various research applications, including medicinal and agrochemical discovery. smolecule.com

Historical Context of Furan Chemistry and Brominated Furan Derivatives

The study of furan chemistry dates back to the late 18th and early 19th centuries. The parent compound, furan, was first synthesized in 1870, though its derivatives were known earlier. The name "furan" is derived from the Latin "furfur," meaning bran, from which the derivative furfural (B47365) was first obtained.

The development of methods to introduce halogen atoms, particularly bromine, onto the furan ring was a significant advancement. Bromination of furans can be a complex process, as the furan ring is sensitive to strong electrophiles and acidic conditions. However, the development of milder and more selective brominating agents has allowed for the controlled synthesis of various brominated furan derivatives. These brominated furans have become indispensable tools in organic synthesis, acting as precursors for a multitude of functionalized heterocycles. The ability to selectively introduce a bromine atom has been crucial for the construction of complex natural products and novel synthetic compounds with interesting biological properties.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is primarily centered on its utility as a synthetic intermediate. While dedicated studies on this specific molecule are not abundant, its value is inferred from research on closely related brominated furan carboxylates. These analogues are actively used in the synthesis of novel compounds for biological evaluation. mdpi.comresearchgate.netorientjchem.org

Research efforts are often directed towards the development of new synthetic methodologies where brominated furans can be efficiently coupled with other molecules. For instance, palladium-catalyzed cross-coupling reactions are a major focus, allowing for the creation of biaryl and other complex structures. researchgate.netnih.gov The exploration of the biological activities of the resulting furan-containing molecules is a significant driver in this field, with applications being investigated in areas such as antitubercular agents and anticancer research. mdpi.commdpi.com While direct biological data on this compound is limited in publicly accessible literature, its structural motifs suggest its potential as a precursor to biologically active molecules. smolecule.commdpi.com

Interactive Data Tables

Below are tables summarizing key information for this compound and a closely related isomer for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 345891-28-3 | chemicalbook.com |

| Molecular Formula | C₇H₇BrO₃ | uni.lu |

| Molecular Weight | 219.03 g/mol | uni.lu |

| Predicted XlogP | 2.3 | uni.lu |

| Monoisotopic Mass | 217.95786 Da | uni.lu |

Table 2: Spectroscopic Data Prediction for this compound

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 218.96514 | 137.5 | uni.lu |

| [M+Na]⁺ | 240.94708 | 150.8 | uni.lu |

| [M-H]⁻ | 216.95058 | 145.2 | uni.lu |

| [M+K]⁺ | 256.92102 | 142.5 | uni.lu |

Table 3: Comparative Data of a Related Isomer: Methyl 5-bromo-3-methylfuran-2-carboxylate

| Property | Value | Source |

| CAS Number | 2528-01-0 | chemuniverse.com |

| Molecular Formula | C₇H₇BrO₃ | chemuniverse.com |

| Molecular Weight | 219.03 g/mol | chemuniverse.com |

| Purity | 95% | chemuniverse.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEFZABRNVWGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573791 | |

| Record name | Methyl 5-bromo-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345891-28-3 | |

| Record name | Methyl 5-bromo-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Direct Halogenation Approaches

Direct halogenation stands as a primary method for introducing a bromine atom onto the furan (B31954) ring. This approach is favored for its straightforward nature, typically involving the reaction of a suitable furan precursor with a brominating agent.

Bromination of Methyl 2-methylfuran-3-carboxylate Precursors

The most direct route to Methyl 5-bromo-2-methylfuran-3-carboxylate involves the bromination of its immediate precursor, Methyl 2-methylfuran-3-carboxylate. This electrophilic substitution reaction is a common and effective method for functionalizing furan rings. The electron-rich nature of the furan ring facilitates the attack by an electrophilic bromine species.

One documented procedure involves the dropwise addition of bromine to a solution of Methyl 2-methylfuran-3-carboxylate in an appropriate solvent, such as ethyl ether, at room temperature. The reaction mixture is then typically stirred for an extended period, for instance, 14 hours, to ensure completion. chemicalbook.com

Researchers have also investigated the use of milder brominating agents like N-bromosuccinimide (NBS) to achieve more selective bromination of substituted α-methylfurans. researchgate.net The reaction conditions, including the choice of solvent and temperature, can be varied to optimize the formation of the desired brominated product. researchgate.net For example, the bromination of related methyl 2-methyl-3-furoate with NBS has been studied under various conditions to yield a range of selective brominated products. researchgate.net

Catalyst-Assisted Halogenation Strategies

To enhance the efficiency and selectivity of halogenation reactions, various catalysts can be employed. While specific examples for the direct catalyst-assisted bromination of Methyl 2-methylfuran-3-carboxylate are not extensively detailed in the provided results, the use of catalysts in the halogenation of furan derivatives is a well-established principle. For instance, the bromination of furan itself can be achieved using bromine in the presence of a catalyst like iron(III) bromide (FeBr3). numberanalytics.com

In a broader context of halogenation, catalyst systems are often employed to control the regioselectivity and reaction rate. For example, DABCO-catalyzed electrophilic halogenation of allenoates and 3-alkynoates using NBS has been demonstrated to be effective. chemrxiv.org Similarly, palladium-catalyzed reactions are widely used for the functionalization of furan rings, although these are more commonly associated with cross-coupling reactions rather than direct halogenation. mdpi.com The principles of using Lewis acids or other catalysts to activate the halogenating agent or the furan substrate could be applied to optimize the synthesis of this compound.

Indirect Synthetic Routes

Indirect routes offer alternative pathways to this compound, often starting from simpler, more readily available precursors and building the furan ring system through a series of reactions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry and can be a key step in the synthesis of substituted furans. proquest.com This reaction involves the acylation of the furan ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com While not a direct route to the target molecule, Friedel-Crafts acylation of a simpler furan or a precursor that is later converted to a furan can be a crucial part of a multi-step synthesis. For example, the acylation of furan with acetic anhydride can be catalyzed by supported heteropoly acids, offering a greener alternative to traditional liquid acid catalysts. proquest.comresearchgate.netspringerprofessional.de The resulting acyl furan can then undergo further modifications, such as reduction and subsequent bromination, to arrive at the desired product. The use of boron trifluoride and its complexes has also been shown to be effective in the acylation of furan. google.com

Multi-step Convergent Syntheses from Simpler Furan Intermediates

More complex furan derivatives are often assembled through multi-step convergent syntheses. These strategies involve the preparation of different fragments of the molecule separately, which are then combined to form the final product. This approach allows for greater modularity and the ability to introduce a variety of substituents.

For instance, a palladium-catalyzed three-component condensation reaction of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine can produce highly substituted furans. lookchem.comnih.gov Another approach involves the metalloradical cyclization of alkynes with α-diazocarbonyls, which offers a regioselective route to polysubstituted furans. nih.gov These methods, while not directly yielding this compound, illustrate the types of multi-step strategies that can be adapted to synthesize complex furan structures. The synthesis could potentially start from a simpler furan, which is then elaborated through a sequence of reactions including, for example, C-C bond formation and subsequent functional group manipulations like bromination.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, and the molar ratio of reactants.

In the context of bromination, controlling the reaction conditions is essential to prevent over-bromination or the formation of undesired side products. For the direct bromination of Methyl 2-methylfuran-3-carboxylate with bromine, conducting the reaction at room temperature in ethyl ether has been reported. chemicalbook.com The slow, dropwise addition of the brominating agent is a common technique to control the reaction rate and minimize side reactions.

The choice of solvent can significantly influence the outcome of a reaction. In various furan syntheses, solvents such as methanol, tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) have been tested, with the optimal choice depending on the specific reaction. nih.gov For instance, in the reduction of furan-containing olefins, ethanol (B145695) was found to be the optimal solvent. nih.gov

Temperature is another crucial parameter. While some brominations are carried out at room temperature, others may require cooling to control the exothermicity of the reaction or heating to drive the reaction to completion. chemicalbook.comresearchgate.net

The molar ratio of the reactants, particularly the brominating agent to the furan substrate, must be carefully controlled to achieve the desired degree of bromination. Using a slight excess of the brominating agent, as seen in the use of 1.1 equivalents of bromine, can help ensure complete conversion of the starting material. chemicalbook.com

The following table summarizes key parameters from a representative bromination reaction:

| Parameter | Value | Reference |

| Starting Material | Methyl 3-methylfuran-2-carboxylate | chemicalbook.com |

| Brominating Agent | Bromine | chemicalbook.com |

| Solvent | Ethyl ether | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Reaction Time | 14 hours | chemicalbook.com |

This table is based on a specific reported procedure and illustrates typical conditions for the bromination of a related furan ester.

Ultimately, a systematic study of these parameters is necessary to establish the optimal conditions for the synthesis of this compound with high yield and purity.

Industrial Scale-Up Considerations and Process Intensification

Key challenges in the scale-up of furan derivative syntheses include managing potential side reactions, ensuring effective heat and mass transfer, and maintaining catalyst stability and activity over extended production runs. mdpi.com For instance, the synthesis of furan-based compounds can sometimes be complicated by the formation of solid by-products known as humins, which can foul equipment and complicate purification processes. mdpi.com

To address these challenges, modern chemical manufacturing is increasingly moving away from traditional batch processing towards intensified, continuous manufacturing methods. These strategies offer significant advantages in terms of safety, product quality, and process efficiency.

Process Intensification Strategies:

Continuous Flow Chemistry: One of the most promising strategies for the industrial synthesis of furan derivatives is the adoption of continuous flow chemistry. nih.govacs.org In a flow process, reactants are continuously pumped through a heated tube or a series of microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risk of thermal runaways and reducing the formation of undesired by-products that can occur in large, poorly mixed batch reactors. nih.gov For a compound like this compound, this could translate to higher yields and purity. acs.org Furthermore, the smaller reactor volumes in continuous systems inherently enhance safety, a critical consideration when dealing with potentially energetic reactions. nih.gov

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) is integral to modern, controlled manufacturing processes and is particularly synergistic with continuous flow systems. mt.comamericanpharmaceuticalreview.com PAT involves the use of real-time analytical tools to monitor Critical Process Parameters (CPPs) that influence the Critical Quality Attributes (CQAs) of the final product. mt.comstepscience.com For the synthesis of this compound, in-line spectroscopic methods such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be employed to monitor the concentration of reactants, intermediates, and the final product in real-time. americanpharmaceuticalreview.comresearchgate.net This continuous stream of data allows for precise process control, enabling adjustments to be made on-the-fly to maintain optimal reaction conditions and ensure consistent product quality. nih.gov This approach is a cornerstone of the Quality by Design (QbD) framework, which emphasizes building quality into the product from the outset rather than relying solely on end-product testing. mt.comstepscience.com

The table below provides a comparative overview of key parameters for a hypothetical industrial synthesis of this compound, contrasting traditional batch processing with an intensified continuous flow approach incorporating PAT.

Table 1: Comparison of Batch vs. Continuous Flow Processing for the Synthesis of this compound

| Parameter | Traditional Batch Processing | Intensified Continuous Flow Processing with PAT |

|---|---|---|

| Reactor Volume | Large (e.g., 1000 - 5000 L) | Small (e.g., 1 - 10 L) |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Reaction Time | Long (hours to days) | Short (minutes) |

| Process Control | Manual or delayed feedback | Real-time monitoring and automated feedback control |

| Safety Profile | Higher risk due to large volumes of reactants | Inherently safer due to small hold-up volume |

| Product Yield & Purity | Variable, prone to by-product formation | Higher and more consistent, minimized side reactions |

| Process Footprint | Large | Compact |

| Scalability | Difficult, requires re-engineering | Easier, "scaling-out" by adding parallel reactor lines |

By leveraging these advanced manufacturing technologies, the industrial-scale production of this compound can be optimized to be a more robust, safe, and efficient process, meeting the demands for high-quality chemical intermediates.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions more readily than benzene (B151609). pearson.compearson.com The oxygen atom in the furan ring donates electron density to the ring through resonance, activating it towards electrophiles. pearson.com In substituted furans, the position of electrophilic attack is directed by the existing substituents.

For Methyl 5-bromo-2-methylfuran-3-carboxylate, the furan ring is substituted with an electron-donating methyl group at the 2-position and an electron-withdrawing bromine atom and methyl carboxylate group at the 5- and 3-positions, respectively. The activating effect of the methyl group and the deactivating, ortho-para directing effect of the bromine atom, along with the deactivating effect of the carboxylate group, collectively influence the regioselectivity of EAS reactions.

Due to the substitution pattern, the only available position for electrophilic attack is the C4 position. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 2 | Activating (electron-donating) | Ortho, Para |

| -Br | 5 | Deactivating (electron-withdrawing), Weakly Activating (resonance) | Ortho, Para |

| -COOCH₃ | 3 | Deactivating (electron-withdrawing) | Meta |

Given that the C4 position is ortho to the bromine at C5 and meta to the carboxylate at C3, electrophilic substitution at this position is plausible, though potentially requiring forcing conditions due to the presence of two deactivating groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on these reactions for this compound are not extensively documented, the general mechanisms are well-established. pearson.com The reaction proceeds through the formation of a cationic intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. quora.com

For instance, in a hypothetical nitration reaction, the electrophile (NO₂⁺) would attack the C4 position, leading to the formation of Methyl 5-bromo-4-nitro-2-methylfuran-3-carboxylate. The stability of the intermediate carbocation would be a key factor in determining the reaction's feasibility. quora.com

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the furan ring at the C5 position can potentially undergo nucleophilic substitution. These reactions typically occur via a nucleophilic aromatic substitution (SNAr) mechanism or through the formation of an organometallic intermediate.

The SNAr mechanism is generally favored when strong electron-withdrawing groups are positioned ortho and/or para to the leaving group, which is the case here with the carboxylate group at the C3 position (meta-directing but still electron-withdrawing). However, the electron-donating effect of the furan oxygen can disfavor the formation of the negatively charged Meisenheimer intermediate characteristic of SNAr.

Alternatively, the bromine atom can be displaced through metal-halogen exchange, for example, using organolithium reagents, followed by quenching with an electrophile. This approach is common for functionalizing bromo-substituted aromatic compounds. acsgcipr.org

Another pathway for substitution is through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. researchgate.netmdpi.com These reactions are powerful tools for forming carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst could yield a 5-aryl-2-methylfuran-3-carboxylate derivative.

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | Methyl 5-methoxy-2-methylfuran-3-carboxylate |

| Metal-Halogen Exchange | n-BuLi, then Electrophile (E⁺) | Methyl 5-E-2-methylfuran-3-carboxylate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Methyl 5-aryl-2-methylfuran-3-carboxylate |

Oxidation Reactions and Derived Products

The furan ring and the methyl group of this compound are susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions.

Oxidation of the furan ring can lead to ring-opening products. For instance, oxidation of furan and its derivatives with reagents like bromine in aqueous solution can lead to the formation of dicarbonyl compounds. cdnsciencepub.com The atmospheric oxidation of methyl-substituted furans, initiated by hydroxyl radicals, has been studied and shown to proceed via addition of the radical to the ring, followed by ring-opening to form unsaturated 1,4-dicarbonyl compounds, or by ring-retaining pathways to yield hydroxy-furanone derivatives. acs.orgnih.govresearchgate.netfigshare.com

The methyl group at the C2 position can also be oxidized. Strong oxidizing agents can convert the methyl group into a carboxylic acid, while milder conditions might yield an aldehyde. For instance, oxidation could potentially convert this compound into Methyl 5-bromo-2-formylfuran-3-carboxylate or subsequently to the corresponding dicarboxylic acid derivative. uni.lu

| Reagent | Site of Oxidation | Potential Product(s) |

| Strong Oxidants (e.g., KMnO₄) | Furan Ring & Methyl Group | Ring-opened products, Dicarboxylic acid |

| Mild Oxidants (e.g., SeO₂) | Methyl Group | Methyl 5-bromo-2-formylfuran-3-carboxylate |

| N-Bromosuccinimide (NBS) | Furan Ring | Further bromination or oxidative processes nih.gov |

Reduction Reactions and Pathway Elucidation

Reduction of this compound can occur at the carboxylate group or involve the furan ring.

The methyl carboxylate group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (5-bromo-2-methylfuran-3-yl)methanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), might allow for the partial reduction to the corresponding aldehyde at low temperatures.

Catalytic hydrogenation can lead to the reduction of the furan ring. Depending on the catalyst and conditions, this can result in the formation of the corresponding tetrahydrofuran (B95107) derivative. The bromine atom may also be susceptible to hydrogenolysis (cleavage of the C-Br bond) during catalytic hydrogenation, leading to debromination.

| Reducing Agent | Site of Reduction | Potential Product |

| LiAlH₄ | Carboxylate Group | (5-bromo-2-methylfuran-3-yl)methanol |

| DIBAL-H | Carboxylate Group | 5-bromo-2-methylfuran-3-carbaldehyde |

| H₂/Catalyst (e.g., Pd/C) | Furan Ring, C-Br bond | Methyl 2-methyltetrahydrofuran-3-carboxylate, Methyl 2-methylfuran-3-carboxylate |

Functional Group Interconversions Involving the Carboxylate Moiety

The methyl carboxylate group is a versatile functional group that can be converted into a variety of other functionalities.

One of the most common reactions is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-methylfuran-3-carboxylic acid. uni.lu This acid can then be converted into other derivatives. For example, treatment with thionyl chloride (SOCl₂) or a similar reagent would produce the acyl chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. google.com

The ester can also undergo transesterification by reacting with another alcohol in the presence of an acid or base catalyst, leading to a different ester derivative.

| Reaction | Reagents | Product |

| Hydrolysis (saponification) | NaOH, H₂O then H₃O⁺ | 5-bromo-2-methylfuran-3-carboxylic acid |

| Amidation | NH₃ or RNH₂ | 5-bromo-2-methylfuran-3-carboxamide |

| Transesterification | R'OH, H⁺ or R'O⁻ | R' 5-bromo-2-methylfuran-3-carboxylate |

Studies on Reaction Mechanisms and Transient Intermediates

The mechanisms of the reactions involving this compound are generally analogous to those of other substituted aromatic compounds.

In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocationic intermediate (sigma complex). quora.com The stability of this intermediate determines the regioselectivity of the reaction. For furan, substitution at the 2- and 5-positions is generally favored due to the formation of a more stable intermediate where the positive charge can be delocalized onto the oxygen atom through resonance. pearson.comquora.com

Nucleophilic aromatic substitution can proceed through different mechanisms. The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. Alternatively, reactions can proceed through radical intermediates or via organometallic species.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction pathways, transition states, and the stability of intermediates. organic-chemistry.orgresearchgate.net While specific mechanistic studies on this compound are limited, the extensive body of research on the reactivity of furans and other aromatic compounds provides a solid framework for understanding its chemical behavior. acs.orgorganic-chemistry.orgresearchgate.net

Synthesis and Characterization of Derivatives and Analogues of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Design Principles for Novel Methyl 5-bromo-2-methylfuran-3-carboxylate Derivatives

The design of new derivatives of this compound is guided by the objective of exploring and expanding its chemical space. The primary focus is on leveraging the inherent reactivity of its functional groups to introduce new structural motifs and functionalities. Key design principles include:

Functional Group Interconversion: Systematically altering the existing functional groups—the bromo, methyl ester, and methyl groups—to generate a library of analogues with varied electronic and steric properties.

Bioisosteric Replacement: Replacing specific moieties with other groups that possess similar physical or chemical properties to investigate structure-activity relationships in medicinal chemistry contexts.

Scaffold Hopping: Utilizing the furan (B31954) core as a starting point to construct more complex polycyclic or heterocyclic systems through annulation and ring-transformation reactions.

Modulation of Physicochemical Properties: Introducing substituents that can fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for various applications.

Synthetic Strategies for Diverse Structural Analogues

A range of synthetic methodologies can be employed to modify the this compound core at its key positions.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the 5-position of the furan ring is a prime site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a powerful tool for this purpose. mdpi.com It is widely used for creating biaryl structures and is known for its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.net For instance, reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base can yield a diverse library of 5-arylfuran derivatives. scispace.commdpi.com The general conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a suitable solvent system. scispace.com

The Sonogashira coupling provides a route to synthesize alkynyl-substituted furans by reacting the bromo-furan with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsoton.ac.uk The introduction of an alkyne moiety significantly expands the structural diversity and provides a handle for further transformations. researchgate.netrsc.org

A representative Suzuki-Miyaura coupling reaction is shown below:

Scheme 1: Suzuki-Miyaura Coupling of this compoundWhere 'Ar' represents a generic aryl group.

Derivatization of the Methyl Ester Group (e.g., Hydrolysis, Amidation)

The methyl ester group at the 3-position offers another avenue for structural modification.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. researchgate.net This transformation is often a key step, as the resulting carboxylic acid can serve as a precursor for a variety of other functional groups. For example, a study on a related compound, methyl 5-bromothiophene-3-carboxylate, demonstrated its hydrolysis as part of a synthetic sequence. chemicalbook.com

Amidation of the ester or the derived carboxylic acid can be performed to introduce amide functionalities. mdpi.com This can be accomplished by reacting the ester directly with an amine, sometimes under reflux conditions, or by first converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an amine. orientjchem.org Isothiazole carboxamides, for instance, have shown biological activity. mdpi.com

Table 1: Examples of Ester and Amide Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | NaOH(aq), then H₃O⁺ | 5-Bromo-2-methylfuran-3-carboxylic acid |

| 5-Bromo-2-methylfuran-3-carboxylic acid | SOCl₂, then R-NH₂ | N-Alkyl/Aryl-5-bromo-2-methylfuran-3-carboxamide |

| This compound | R-NH₂, Heat | N-Alkyl/Aryl-5-bromo-2-methylfuran-3-carboxamide |

This table is illustrative and based on general chemical principles.

Modifications to the Methyl Substituent on the Furan Ring (e.g., Halogenation, Functionalization)

The methyl group at the 2-position can also be chemically altered, although this can be more challenging.

Halogenation of the methyl group, for instance, bromination, can be achieved using appropriate reagents. For example, the synthesis of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been reported, indicating that halogenation of a methyl group on a furan ring is feasible. bldpharm.com Radical bromination conditions, often involving N-bromosuccinimide (NBS) and a radical initiator, are typically employed for such transformations. A Japanese patent describes the bromination of a methyl group attached to an aromatic ring using bromine in dichloromethane (B109758) in the presence of bentonite. google.com

Functionalization of the methyl group can lead to a variety of derivatives. For instance, oxidation could yield a formyl group, as seen in the related compound Methyl 5-bromo-2-formylfuran-3-carboxylate. biosynth.comuni.lu Further oxidation could produce a carboxylic acid. The resulting functional groups can then be used in subsequent reactions to build more complex molecules.

Furan Ring Modifications and Annulation Reactions

While modifications to the furan ring itself are less common, they can lead to significant structural changes. Annulation reactions, where a new ring is fused to the existing furan ring, can be used to create polycyclic systems. For example, a study reported the formation of a naphthofuran system. nih.gov The furan ring can also participate in Diels-Alder reactions, which could be a potential route to bicyclic structures. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The characterization of newly synthesized derivatives of this compound relies heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. rsc.orgrsc.org Chemical shifts, coupling constants, and integration values in ¹H NMR provide detailed information about the connectivity of protons, while ¹³C NMR identifies the different carbon environments. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing complex structural assignments. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the new compounds. uni.luresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. unimi.it Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands for carbonyl groups (C=O) of esters and amides, C-Br bonds, and C-O-C stretches of the furan ring are readily identifiable. nih.govchemicalbook.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, confirming the stereochemistry and conformation of the molecule. unimi.it

Table 2: Spectroscopic Data for Representative Furan Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

|---|---|---|---|---|

| Methyl 5-bromofuran-2-carboxylate | 7.18 (d), 6.45 (d), 3.85 (s) | 158.1, 146.2, 120.9, 114.8, 52.3 | ~1720 (C=O) | 204/206 [M]⁺ |

| Methyl 5-phenylfuran-2-carboxylate | 7.7-7.3 (m), 7.2 (d), 6.9 (d), 3.9 (s) | 158.0, 153.0, 130.0, 129.0, 128.5, 124.0, 118.0, 112.0, 52.0 | ~1715 (C=O) | 202 [M]⁺ |

Note: The data in this table is hypothetical and for illustrative purposes, based on general spectroscopic principles and data from related compounds. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of derivatives and analogues of this compound. It provides profound insights into both the stereochemistry and regiochemistry of these molecules.

Distinguishing Regioisomers: The substitution pattern on the furan ring gives rise to various regioisomers, each with a unique NMR fingerprint. oxinst.com For instance, in the synthesis of polysubstituted furans, different isomers can be formed, and their distinction is paramount. researchgate.net The chemical shifts (δ) and coupling constants (J) of the furan ring protons are highly sensitive to the nature and position of the substituents. For example, the proton at the C4 position of a this compound derivative will exhibit a specific chemical shift and coupling pattern that is distinct from a proton at the C5 position in a different regioisomer. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful in this regard. oxinst.com COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the furan ring, while HSQC correlates protons to their directly attached carbon atoms, providing definitive evidence of the substitution pattern. oxinst.comrsc.org

Stereochemical Determination: For derivatives containing chiral centers, NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is critical for determining relative stereochemistry. wordpress.com NOE experiments, such as NOESY and ROESY, identify protons that are close in space, even if they are not directly bonded. wordpress.comresearchgate.net This information is crucial for establishing the spatial arrangement of substituents, especially in rigid or cyclic structures derived from furan compounds. For instance, in a Diels-Alder adduct of a furan derivative, the endo or exo orientation of substituents can be determined by observing NOE correlations between protons on the newly formed six-membered ring and those on the furan moiety. numberanalytics.com

Quantitative Analysis: Quantitative NMR (qNMR) has also been applied to the analysis of furan derivatives, such as furan fatty acids in fish oils. nih.gov This technique allows for the direct measurement of the concentration of specific furan compounds in a mixture without the need for extensive calibration curves for each analyte. nih.gov

Illustrative NMR Data for Furan Derivatives:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 5-bromofuran-2-carboxylate | 7.15 (d, J=3.5 Hz, 1H), 6.40 (d, J=3.5 Hz, 1H), 3.85 (s, 3H) | 158.0, 145.0, 120.0, 114.0, 52.0 |

| Methyl 2-methylfuran-3-carboxylate | 7.20 (d, J=1.9 Hz, 1H), 6.50 (d, J=1.9 Hz, 1H), 3.80 (s, 3H), 2.40 (s, 3H) | 164.0, 155.0, 140.0, 115.0, 110.0, 51.0, 14.0 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for these classes of compounds. Actual values can vary based on solvent and specific substitution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel furan derivatives, providing not only the exact mass of a molecule but also invaluable information about its structure through the analysis of fragmentation patterns.

Accurate Mass Determination: HRMS provides the monoisotopic mass of a compound with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. wvu.edu This is a critical first step in identifying a newly synthesized derivative of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). uni.lu

Fragmentation Pathway Elucidation: The fragmentation of furan derivatives in the mass spectrometer is highly dependent on their structure. nih.gov By analyzing the masses of the fragment ions (MS/MS), it is possible to deduce the connectivity of the molecule. Common fragmentation pathways for furan-3-carboxylate esters include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-CO₂CH₃), and cleavage of the furan ring itself. nih.gov The study of these fragmentation mechanisms, often aided by isotopic labeling, provides a detailed picture of the molecule's architecture. wvu.edunih.gov For example, in a study of coumarin (B35378) derivatives, it was found that the fragmentation pathways were significantly influenced by the nature of the heterocyclic rings and side-chain substituents. nih.gov Similarly, the fragmentation of prazoles and their related substances revealed novel rearrangement pathways. mdpi.com

Illustrative HRMS Fragmentation Data:

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 217.9573 (M⁺) | 186.9299 | 31.0274 (CH₃O) | Loss of the methoxy radical from the ester. |

| 217.9573 (M⁺) | 158.9398 | 59.0175 (CO₂CH₃) | Loss of the entire methyl carboxylate group. |

| 217.9573 (M⁺) | 138.9347 | 79.0226 (Br) | Loss of the bromine atom. |

| 158.9398 | 130.9449 | 27.9949 (CO) | Decarbonylation of the furan ring fragment. |

Note: This data is illustrative for a compound with the molecular formula C₇H₇BrO₃. The specific m/z values are calculated based on the most abundant isotopes.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive means to probe the functional groups and conformational isomers of this compound derivatives.

Functional Group Identification: FT-IR and Raman spectra provide a detailed fingerprint of the molecule, with specific vibrational modes corresponding to particular functional groups. For furan-3-carboxylate derivatives, key vibrational bands include:

C=O Stretch: A strong band in the FT-IR spectrum, typically in the range of 1700-1730 cm⁻¹, corresponding to the ester carbonyl group. nih.gov

C-O Stretch: Bands associated with the ester C-O and furan ring C-O-C stretching vibrations are found in the fingerprint region (1000-1300 cm⁻¹). spectroscopyonline.com

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring typically appear in the 1500-1650 cm⁻¹ region. spectroscopyonline.com

C-Br Stretch: The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹.

The combination of FT-IR and Raman spectroscopy is often synergistic, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. spectroscopyonline.com

Conformational Analysis: The vibrational spectra of flexible molecules can be complex due to the presence of multiple conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to study the different conformational states of furan derivatives. nih.govijtsrd.comnih.gov For example, a study of furfuryl alcohol revealed the presence of five different conformational states, with two being dominant at room temperature. nih.gov The calculated vibrational frequencies for these conformers, when weighted by their predicted populations, showed excellent agreement with the experimental Raman spectrum. nih.gov

Illustrative Vibrational Frequencies:

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1720 (strong) | 1720 (weak) |

| C=C Stretch (Furan) | 1580, 1500 (medium) | 1580, 1500 (strong) |

| C-O Stretch (Ester) | 1250, 1100 (strong) | 1250, 1100 (medium) |

| Ring Breathing (Furan) | ~1020 (medium) | ~1020 (strong) |

| C-Br Stretch | < 700 (medium) | < 700 (medium) |

Note: The frequencies and intensities are illustrative and can be influenced by the specific molecular structure and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that can be obtained as single crystals, this technique provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

Molecular Structure Confirmation: An X-ray crystal structure provides an unambiguous confirmation of the molecular connectivity and stereochemistry, corroborating the assignments made by spectroscopic methods. researchgate.net For example, the crystal structure of a derivative would definitively show the positions of the bromine atom, the methyl group, and the carboxylate group on the furan ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netresearchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the material. For instance, in the crystal structure of 5-bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, molecules are linked by weak C–H···O hydrogen bonds and Br···O halogen bonds. researchgate.net

Conformational Information: In the solid state, the molecule adopts a specific, low-energy conformation. This provides a snapshot of one of the possible conformations that may exist in solution. This information can be used to benchmark and refine computational models of the molecule's conformational landscape.

Stereochemical Aspects and Chiral Synthesis of Related Furan Compounds

The synthesis of chiral furan derivatives is a significant area of research, driven by the fact that the biological activity of many compounds is dependent on their stereochemistry. researchgate.netresearchgate.net

Importance of Chirality: Many pharmaceuticals and agrochemicals that contain heterocyclic structures are chiral, and often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable effects. researchgate.net This has led to a "chiral switch" in the pharmaceutical industry, with a focus on producing enantiomerically pure drugs. researchgate.net

Asymmetric Synthesis Strategies: The creation of chiral centers in furan derivatives can be achieved through various asymmetric synthesis strategies:

Use of Chiral Precursors: Starting from a readily available chiral molecule (the "chiral pool") to build the furan ring.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, which is then removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient and atom-economical approach. For example, asymmetric dihydroxylation reactions can be used to introduce chirality into precursors for substituted thiazolines. nih.gov

Challenges in Furan Stereochemistry: Some furan derivatives, particularly 2-substituted-3(2H)-furanones, can undergo racemization through keto-enol tautomerism, which complicates their stereochemical analysis and application. nih.gov Advanced techniques like Vibrational Circular Dichroism (VCD) have been instrumental in determining the absolute configurations of such tautomeric furanones. researchgate.netnih.gov

The synthesis of polysubstituted furans, including 2,3,5-trisubstituted furans, often requires chemoselective methods to control the regioselectivity of the cyclization reactions. researchgate.netacs.org The development of divergent synthetic routes allows for the creation of a variety of stereochemically defined piperidines from a common intermediate. nih.gov The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has also been achieved, leading to materials with unique photophysical properties. nih.gov

Biological and Pharmacological Research Applications of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate Derivatives

Antimicrobial Activity Studies of Furan-Containing Compounds

The furan (B31954) moiety is a structural component in many compounds exhibiting a broad spectrum of antimicrobial activities. ijrti.orgijabbr.com Research into derivatives of Methyl 5-bromo-2-methylfuran-3-carboxylate builds upon the established antimicrobial potential of the furan scaffold.

Studies on furan derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. scialert.net It also displayed moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. scialert.net The antibacterial effect of MFC was found to be bacteriolytic, leading to damage of the cell wall and membrane. scialert.net

Derivatives synthesized from a furan-3-carboxylate core have also been assessed for their antibacterial properties. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the furan ring. ijrti.org In one study, while a parent methyl ester compound inhibited Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 500.00 µg/mL, some of its derivatives lost this specific activity, indicating the methyl ester group's importance for inhibition. orientjchem.orgresearchgate.net However, other derivatives showed inhibitory capabilities against B. subtilis and E. coli. orientjchem.org

Below is a table summarizing the antibacterial activity of a related furan derivative, Methyl-5-(hydroxymethyl)-2-furan carboxylate, and its derivatives.

| Compound/Derivative | Target Bacteria | MIC (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 500.00 |

| Bacillus cereus | 500.00 | |

| Amine Derivative (8c) | Bacillus subtilis | 250 |

| Escherichia coli | >500 | |

| Amide Derivative (9c) | Bacillus subtilis | 500 |

| Escherichia coli | >500 | |

| Data sourced from studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives. orientjchem.org |

Furan-containing compounds have been a focus of research for novel antifungal agents. nih.govnih.gov Studies have shown that furan-3-carboxamides, for example, can exhibit significant in vitro activity against various fungi, including yeasts and filamentous fungi. nih.gov The mechanism of action is often related to the specific structural characteristics of the derivatives. For instance, 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to the natural product (-)-incrustoporine, have been synthesized and evaluated. nih.gov Derivatives with halogen substituents, such as dichlorophenyl, showed particularly high antifungal effects against Aspergillus fumigatus, with activity comparable to Amphotericin B. nih.gov This suggests that the presence and position of a halogen, such as the bromine in this compound, could be a key factor in the antifungal potential of its derivatives.

Anticancer Research and Cytotoxicity Evaluations

The search for new anticancer agents has led to the investigation of various heterocyclic compounds, with furan derivatives showing considerable promise. researchgate.net The introduction of a bromine atom into such structures is often explored as a strategy to enhance cytotoxic potential. nih.gov

Derivatives of furan carboxylates have been evaluated for their cytotoxic effects against several cancer cell lines. Research on Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and its derivatives has provided insights into their potential as anticancer agents. MFC demonstrated selective and potent cytotoxicity against human cervical cancer (HeLa) and liver cancer (HepG2) cells. scialert.net

In one study, an amine derivative of MFC showed the most potent activity against the HeLa cell line, while another derivative exhibited selective anticancer activity against HepG2 cells. orientjchem.orgresearchgate.net This highlights the possibility of modifying the core structure to target different cancer types.

The table below presents the cytotoxic activity (IC₅₀ values) of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives against HeLa and HepG2 cancer cell lines.

| Compound/Derivative | IC₅₀ HeLa (µg/mL) | IC₅₀ HepG2 (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC) | 64.00 scialert.net | 102.53 scialert.net |

| Amine Derivative (8c) | 62.37 | 105.14 |

| Amide Derivative (9c) | 102.66 | 125.00 |

| Ester Derivative (8a) | >200 | 95.38 |

| Data compiled from studies on MFC and its derivatives. scialert.netorientjchem.org |

Understanding the molecular mechanisms behind the cytotoxicity of furan derivatives is crucial for their development as therapeutic agents. While specific mechanistic studies on this compound derivatives are emerging, research on related compounds suggests several potential pathways. These include the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, preventing cancer cells from proliferating. nih.govmdpi.com For example, certain benzofuran (B130515) derivatives have been shown to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 lung cancer cells. nih.gov The interaction of these compounds with cellular components, influenced by their chemical structure, can trigger these anticancer effects. nih.gov The presence of bromine and other functional groups can impact the molecule's biological properties, including its ability to generate reactive oxygen species and induce apoptosis. nih.gov

Enzyme Inhibition Studies (e.g., Bacterial Cystathionine (B15957) γ-Lyase Inhibition)

A significant area of research for derivatives of this compound is in the field of enzyme inhibition, particularly targeting bacterial enzymes to combat antibiotic resistance. researchgate.netmdpi.com One such target is bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov This H₂S production helps protect the bacteria from oxidative stress, including that induced by antibiotics. mdpi.comnih.gov

Researchers have found that suppressing bCSE activity can significantly increase the susceptibility of bacteria to existing antibiotics. nih.govnih.gov In this context, this compound serves as a crucial precursor for synthesizing potent inhibitors of bCSE. nih.gov A notable derivative, 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), has been developed and identified as a selective inhibitor of bCSE. nih.govnih.gov The synthesis of this inhibitor involves using the methyl furan carboxylate core to build a more complex molecule designed to fit into the active site of the enzyme. nih.govnih.gov These compounds are considered "antibiotic potentiators" because, while they may not have strong antibacterial activity on their own, they enhance the efficacy of traditional antibiotics when used in combination. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of furan derivatives can be significantly altered by slight modifications to their substitution patterns. utripoli.edu.ly Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects, thereby guiding the design of more potent and selective therapeutic agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential relationships based on studies of related furan and benzofuran derivatives.

The presence and position of a halogen atom, such as bromine, on the furan or benzofuran ring have been shown to be critical determinants of biological activity, often leading to a significant increase in anticancer properties. nih.gov This is potentially due to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to biological targets. nih.gov For instance, a study on halogenated benzofuran derivatives revealed that a bromine atom attached to the methyl group at the 3-position resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov

Furthermore, research on furan-3-carboxamides has utilized Quantitative Structure-Activity Relationship (QSAR) investigations to correlate various physicochemical parameters with antimicrobial activity. nih.gov Such studies highlight the importance of the amide substituent in modulating the biological effects of the furan-3-carboxylate core.

In a series of 2,4-disubstituted furan derivatives tested for antidiabetic activity, the nature of the substituent at the 4-position (an amide linkage in these cases) played a significant role in the observed α-glucosidase inhibition. The electronic and steric properties of the groups attached to the amide nitrogen were found to influence the potency. For example, among cyclic aliphatic amides, certain substitutions led to excellent activity at lower concentrations.

Based on these findings, SAR studies for analogues of this compound would likely focus on several key areas:

Modification of the ester group: Converting the methyl ester to other esters, amides, or hydrazides could significantly impact activity. The nature of the substituent on the amide nitrogen would be a key variable.

Substitution at the bromine position: Replacing the bromine with other halogens (fluorine, chlorine) or other functional groups would likely modulate the electronic properties and binding interactions of the molecule.

Modification of the methyl group: Altering the alkyl group at the 2-position could influence steric interactions with target sites.

The following table illustrates hypothetical SAR explorations based on related furan derivatives.

| General Structure | R1 (Position 5) | R2 (Position 3) | Observed/Potential Activity Trend | Reference |

| Br | -C(=O)NH-Aryl | Varies with aryl substitution. Electron-withdrawing or donating groups on the aryl ring can modulate activity. | ||

| Br | -C(=O)NH-Alkyl | Potency can be influenced by the size and nature of the alkyl group. | nih.gov | |

| Cl, F, I | -C(=O)OCH3 | Halogen identity can impact binding affinity and overall activity. | nih.gov |

Exploration of Other Therapeutic Potentials (e.g., Anti-inflammatory, Antidiabetic)

Furan derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antidiabetic effects. utripoli.edu.lynih.gov

Anti-inflammatory Potential: Natural furan derivatives have been shown to inhibit inflammatory processes through various mechanisms, such as suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and regulating the expression of inflammatory mediators. nih.gov The anti-inflammatory properties of some natural furan fatty acids are linked to the antioxidant capacity of the furan ring. researchgate.net Research on acetylenic furan derivatives has also demonstrated their potential as anti-inflammatory agents. researchgate.net While direct studies on the anti-inflammatory activity of this compound are limited, the furan core suggests that its derivatives could be promising candidates for the development of new anti-inflammatory drugs.

Antidiabetic Potential: The search for novel α-glucosidase inhibitors is an important area of antidiabetic drug discovery, as these agents can help control postprandial hyperglycemia. A study on a series of 2,4-disubstituted furan derivatives demonstrated that many of these compounds exhibited good to moderate inhibitory activity against α-glucosidase, with some compounds showing better activity than the standard drug, acarbose. The structure-activity relationship in this study revealed that the nature of the amide substituent at the 3-position of the furan ring was crucial for activity. For example, compounds with specific methoxy (B1213986) and cyclic aliphatic amide substitutions showed significant inhibitory potential. These findings suggest that derivatives of this compound, which shares the furan-3-carboxylate scaffold, could be explored for similar antidiabetic properties.

The following table summarizes the reported antidiabetic activity of some 2,4-disubstituted furan derivatives, which can serve as a basis for exploring the potential of this compound analogues.

| Compound ID | Structure | α-Glucosidase Inhibition (IC50) | Reference |

| 5e | 5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid (2,4-dichloro-phenyl)-amide | Good activity | |

| 5g | 4-{5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carbonyl}-piperazine-1-carboxylic acid tert-butylester | Good activity | |

| 5h | 5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid cyclopropyl (B3062369) -amide | Good activity | |

| 5i | 5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid (2-chloro-phenyl)-amide | Good activity | |

| 5j | 5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid (2,4-difluoro-phenyl)-amide | Good activity | |

| Acarbose | Standard Drug | - |

Investigation of Pharmacokinetic and Pharmacodynamic Properties in Research Models

The evaluation of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in drug development. For derivatives of this compound, such studies would be essential to assess their potential as therapeutic agents.

Currently, there is a lack of specific published data on the pharmacokinetic and pharmacodynamic properties of this compound itself. However, general principles and studies on related compounds can provide some insights.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a furan derivative would be influenced by its physicochemical properties, such as lipophilicity, solubility, and pKa. The presence of the bromo substituent in this compound would increase its lipophilicity, which could affect its absorption and distribution. The ester group is susceptible to hydrolysis by esterases, which would be a likely metabolic pathway.

In vitro pharmacokinetic studies on other classes of compounds, such as synthetic cannabinoid receptor agonists, have shown that many are rapidly metabolized in human liver microsomes and hepatocytes. nih.gov Similar in vitro assays would be necessary to predict the metabolic stability and potential drug-drug interactions of this compound derivatives.

Pharmacodynamics: Pharmacodynamic studies would focus on elucidating the mechanism of action of these compounds. For example, if derivatives show anti-inflammatory activity, studies would investigate their effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. If antidiabetic activity is observed, the mechanism could involve the inhibition of enzymes like α-glucosidase, as seen with other furan derivatives.

Natural Product Derivation and Biosynthetic Pathway Research (e.g., from Streptomyces sp.)

Many biologically active compounds are derived from natural sources, with microorganisms, particularly the genus Streptomyces, being a prolific source of novel secondary metabolites. nih.gov Furan-containing compounds are found in various natural products. researchgate.net

While the direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature, there is substantial evidence to suggest a plausible natural origin. Streptomyces species are known to produce a vast array of structurally diverse compounds, including halogenated metabolites and furan-type structures. nih.govnih.gov

Genomic studies of Streptomyces have revealed numerous biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. nih.gov For instance, analysis of the Streptomyces griseoaurantiacus strain MH191 identified a BGC with a putative furan-forming enzyme. utripoli.edu.ly Furthermore, the biosynthesis of furan fatty acids in bacteria has been studied, and the regulatory mechanisms controlling the production of furan-containing antibiotics in Streptomyces are being unraveled. The presence of genes for halogenating enzymes in many microbial genomes further supports the possibility of the natural biosynthesis of brominated furan compounds.

Research into the biosynthesis of related compounds can provide clues. For example, the biosynthesis of the antibiotic kirromycin (B1673653) in Streptomyces collinus involves a complex pathway. nih.gov The discovery of aurantioclavine biosynthesis in Streptomyces sp. SUK 48 highlights the ability of these organisms to produce unique furan-containing alkaloids. nih.gov

The investigation into the natural origins of this compound would likely involve:

Screening of extracts from various Streptomyces species for the presence of the compound.

Genome mining of Streptomyces strains to identify potential BGCs for halogenated furan-3-carboxylate synthesis.

Heterologous expression of identified BGCs in a suitable host to confirm their product.

Computational Chemistry and Theoretical Studies on Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometric parameters, vibrational frequencies, and electronic properties with high accuracy, guiding experimental research.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying reaction mechanisms, allowing for the determination of geometries of reactants, products, and transition states, as well as their corresponding energies.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of a Furan (B31954) Derivative

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +21.7 | Energy barrier for the first step |

| Intermediate | +5.5 | A meta-stable species formed during the reaction |

| Transition State 2 | +15.2 | Energy barrier for the second step |

| Products | -10.8 | Final products of the reaction |

Note: This table is illustrative and based on typical values found in DFT studies of related organic reactions, such as those involving dienylisobenzofurans. researchgate.net The actual values for Methyl 5-bromo-2-methylfuran-3-carboxylate would require specific calculations.

Molecular Orbital and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For furan derivatives, the HOMO is typically a π-orbital distributed over the furan ring, while the LUMO is a π*-antibonding orbital. quora.com In this compound, the presence of the electron-withdrawing bromine atom and carboxylate group, and the electron-donating methyl group, would influence the energy and distribution of these orbitals. DFT calculations on related furan compounds show that substituents significantly alter the HOMO-LUMO gap. mdpi.comrsc.org For instance, studies on 4-(carboxyamino)-benzoic acid have used DFT to analyze the HOMO and LUMO to understand its electronic properties. researchgate.net The analysis of this compound would likely show the HOMO density concentrated on the furan ring and the LUMO density influenced by the carbonyl group of the ester and the C-Br bond.

Table 2: Representative Frontier Orbital Energies for a Substituted Furan Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for a substituted furan and would need to be calculated specifically for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the behavior of substances in condensed phases.

For this compound, MD simulations could be used to study its behavior in various solvents, its interaction with surfaces, or its aggregation properties. For example, MD simulations have been used to investigate the self-assembly of furan-containing molecules on graphite (B72142) surfaces and to predict the mechanical properties of furan-based polymers. researchgate.netresearchgate.net A simulation of this compound in an aqueous solution could reveal the structure of its hydration shell and the dynamics of water molecules around the solute. Similarly, simulations of the compound in a nonpolar solvent could elucidate the nature of solute-solute interactions, which might lead to aggregation. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and mode of a small molecule to a biological target, typically a protein or nucleic acid. These methods help to identify potential drug candidates from large libraries of compounds.

Given that many furan derivatives exhibit biological activity, it is plausible that this compound could be a ligand for various biological targets. nih.gov Molecular docking studies on other furan-based compounds have identified potential inhibitors for enzymes like dihydrofolate reductase and proteasomes. nih.govresearchgate.net A typical docking study would involve preparing the 3D structure of the target protein and the ligand, and then using a scoring function to evaluate the best binding poses. For this compound, potential targets could be enzymes where a hydrophobic pocket can accommodate the furan ring and where specific interactions can be formed with the ester and bromo substituents.

Table 3: Example of Molecular Docking Results for a Furan Derivative with a Protein Target

| Parameter | Value |

| Protein Target | Dihydrofolate reductase |

| Binding Energy (kcal/mol) | -8.33 |

| Key Interacting Residues | PHE 36, TYR 146 |

| Type of Interaction | Hydrogen bonding, π-π stacking |

Note: This table is based on findings for other furan derivatives and serves as an example of the data obtained from molecular docking studies. researchgate.netijper.org

Prediction of Spectroscopic Parameters for Advanced Research Applications

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. globalresearchonline.netresearchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations could provide a theoretical vibrational spectrum (IR and Raman), which could be compared with experimental data to confirm its synthesis and purity. researchgate.netmdpi.com The calculation of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the assignment of complex spectra. globalresearchonline.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the color of the compound. globalresearchonline.net

Table 4: Predicted vs. Experimental Spectroscopic Data for a Furan Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 7.21 (furan-H) | 7.18 (furan-H) |

| ¹³C NMR (δ, ppm) | 145.2 (furan-C) | 144.9 (furan-C) |

| IR (cm⁻¹) | 1725 (C=O stretch) | 1720 (C=O stretch) |

Note: The presented data is illustrative for a furan derivative. Specific calculations for this compound are required for accurate predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are used to predict the activity of new compounds and to optimize the structure of lead compounds in drug discovery.

A QSAR study on a series of furan derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. The biological activity data (e.g., IC₅₀ values) would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov For brominated heterocyclic compounds, descriptors related to molecular volume, electronegativity, and steric properties have been found to be important for their biological activity. mdpi.com A successful QSAR model could predict the biological efficacy of other, yet unsynthesized, 5-bromo-2-methylfuran-3-carboxylate analogs, thus guiding future synthetic efforts.

Advanced Analytical Methodologies for Research on Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS, UPLC-MS) for Complex Mixture Analysis and Impurity Profiling

Chromatography coupled with mass spectrometry is an indispensable tool for the analysis of "Methyl 5-bromo-2-methylfuran-3-carboxylate." These techniques separate the target compound from a complex matrix and provide definitive identification and quantification.